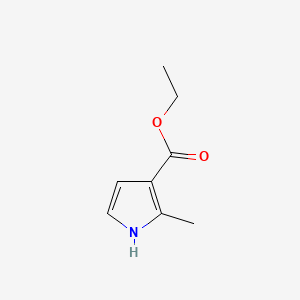

2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester

Overview

Description

“2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester” is a chemical compound with the molecular formula C8H11NO2 . Its molecular weight is 153.1784 . The IUPAC Standard InChI for this compound is InChI=1S/C8H11NO2/c1-3-11-8(10)7-4-5-9-6(7)2/h4-5,9H,3H2,1-2H3 .

Molecular Structure Analysis

The molecular structure of “2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

Physical And Chemical Properties Analysis

“2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester” is a white to orange-red crystalline powder . It has a melting point of 78-79 °C and a predicted boiling point of 289.7±20.0 °C . The density of this compound is 1.106 . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Organic Chemical Synthesis Intermediate

Ethyl 2-methyl-1H-pyrrole-3-carboxylate is used as an organic chemical synthesis intermediate . This means it can be used in the production of a wide range of other chemicals, serving as a crucial component in various chemical reactions.

Synthesis of Pyrrole Disulfides

This compound has been used in the efficient synthesis of pyrrole disulfides, catalyzed by lipase in ethanol . Pyrrole disulfides are important as they are widely present in peptides, natural products, and pharmaceutical molecules .

Lipid-Lowering Effects

Selected pyrrole derivatives, which could potentially include Ethyl 2-methyl-1H-pyrrole-3-carboxylate, have shown potent hypolipidemic effects, lowering serum triglyceride concentrations in CF-1 male mice . This suggests potential applications in the treatment of conditions related to high lipid levels, such as hyperlipidemia or certain types of heart disease.

Therapeutic Applications

The pyrrole subunit, a component of Ethyl 2-methyl-1H-pyrrole-3-carboxylate, has diverse applications in therapeutically active compounds . These include fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents, and more .

Inhibition of Reverse Transcriptase

Compounds containing the pyrrole subunit are known to inhibit reverse transcriptase, an enzyme that is a target for antiretroviral drugs used to treat HIV . This suggests potential applications of Ethyl 2-methyl-1H-pyrrole-3-carboxylate in the development of new antiretroviral therapies.

Protein Kinase Inhibition

Pyrrole-containing compounds are also known to inhibit protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them, a process that is crucial in many cellular processes. Inhibitors of protein kinases have applications in the treatment of cancer and other diseases.

Safety and Hazards

The compound has been classified as having acute oral toxicity (Acute Tox. 4 Oral) and being an eye irritant (Eye Irrit. 2) . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

Ethyl 2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound. It’s worth noting that pyrrole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities .

Mode of Action

It’s known that pyrrole derivatives can interact with multiple receptors, leading to various biological effects .

Biochemical Pathways

It’s known that pyrrole derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

It’s known that pyrrole derivatives can exhibit a wide range of biological activities .

Action Environment

The action, efficacy, and stability of ethyl 2-methyl-1H-pyrrole-3-carboxylate can be influenced by various environmental factors For instance, it’s generally safe under normal use conditions Protective equipment should be worn during use, and the environment should be well-ventilated If inhaled or in contact with skin and eyes, it should be rinsed immediately with plenty of water and medical treatment should be sought. It should be kept away from strong oxidants and high temperatures to prevent unforeseen dangers .

properties

IUPAC Name |

ethyl 2-methyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-11-8(10)7-4-5-9-6(7)2/h4-5,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDPDVJJTIGJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20239476 | |

| Record name | 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester | |

CAS RN |

936-12-9 | |

| Record name | 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 936-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 2-METHYL-3-PYRROLECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

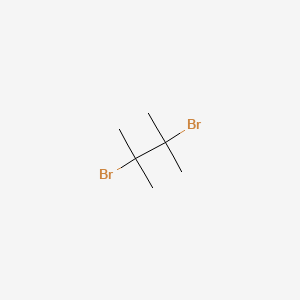

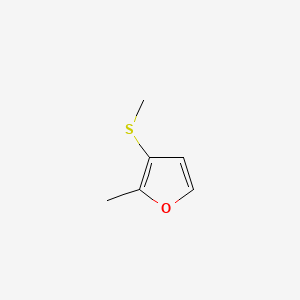

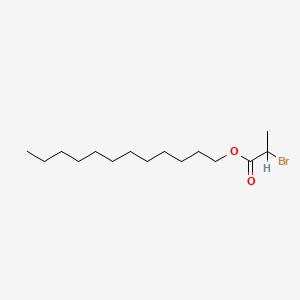

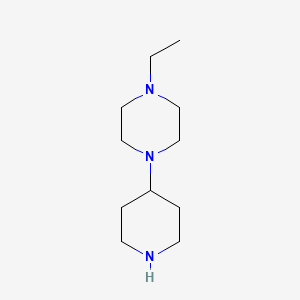

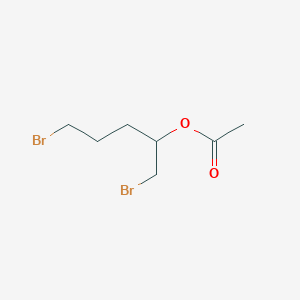

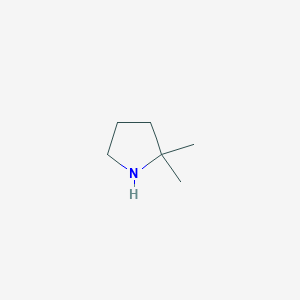

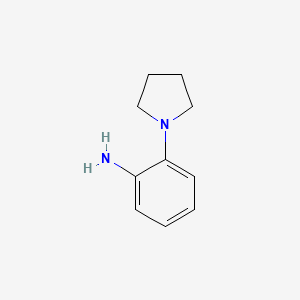

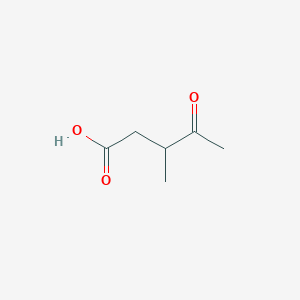

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.